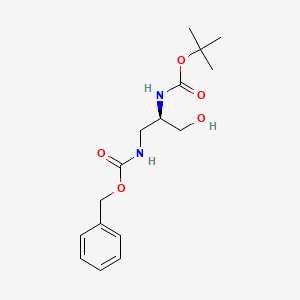

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Antioxidants in Polymer Degradation

2. Asymmetric Synthesis of Amino Sugars

In asymmetric synthesis, (K. Csatayová et al., 2011) demonstrated the use of a related compound in the diastereoselective synthesis of 3,6-dideoxy-3-amino-L-talose, an important component in biochemical applications.

3. Synthesis of Amino Acid Derivatives

(E. Arvanitis et al., 1998) researched the enantioselective synthesis of 3-aminopropanoic acid derivatives, closely related to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, which are analogs of aromatic amino acids.

4. Chemical Transformations in Organic Synthesis

(Xavier Guinchard et al., 2005) discussed the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones and are essential in various chemical transformations, highlighting the versatility of compounds similar to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in organic synthesis.

5. Catalysis in Aerobic Oxidation of Alcohols

(Guoqi Zhang et al., 2014) investigated chiral tetranuclear and dinuclear copper(ii) complexes derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a compound structurally related to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, for TEMPO-mediated aerobic oxidation of alcohols.

Mécanisme D'action

Target of Action

Boc-d-dap(z)-ol, also known as ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate or benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, is a complex compound used in peptide synthesis

Mode of Action

It is known to be used in the synthesis of peptides, suggesting that it may interact with amino acids or proteins in its target organisms .

Biochemical Pathways

Given its role in peptide synthesis, it may be involved in protein-related pathways .

Result of Action

As a compound used in peptide synthesis, it may contribute to the formation of specific peptide sequences .

Propriétés

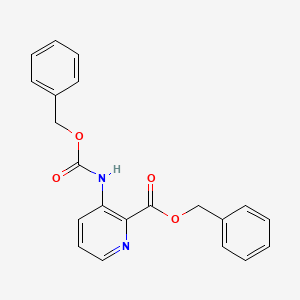

IUPAC Name |

benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQDJDXPRRWIN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)